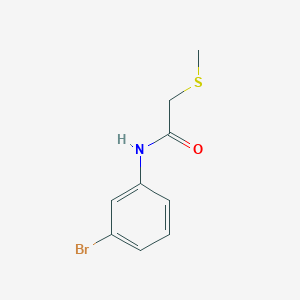![molecular formula C23H19N5O4 B4216018 3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-4-(pyrrolidin-1-yl)benzamide](/img/structure/B4216018.png)
3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-4-(pyrrolidin-1-yl)benzamide
Vue d'ensemble
Description
3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-4-(pyrrolidin-1-yl)benzamide is a complex organic compound with the molecular formula C23H19N5O4. It has an average mass of 429.428 Da and a monoisotopic mass of 429.143707 Da
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-4-(pyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the pyridinyl and pyrrolidinyl groups. The nitro group is then added through nitration reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-4-(pyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzamides, amines, and other derivatives with modified functional groups.
Applications De Recherche Scientifique
3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-4-(pyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-nitro-N-(2-pyridinyl)benzamide: This compound shares a similar core structure but lacks the benzoxazole and pyrrolidinyl groups.
N-(2-pyridinyl)-4-(1-pyrrolidinyl)benzamide: Similar in structure but without the nitro group.
Uniqueness
3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-4-(pyrrolidin-1-yl)benzamide is unique due to the presence of the benzoxazole ring and the combination of nitro, pyridinyl, and pyrrolidinyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4/c29-22(15-5-7-19(20(12-15)28(30)31)27-10-1-2-11-27)25-17-6-8-21-18(13-17)26-23(32-21)16-4-3-9-24-14-16/h3-9,12-14H,1-2,10-11H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQDDTQBKCUFQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4215940.png)
![4-(benzyloxy)-N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4215946.png)
![N-[4-(2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE](/img/structure/B4215948.png)
![(2-fluorophenyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B4215953.png)
![4-[4-(Ethoxycarbonyl)anilino]-3-({2-[4-(ethylsulfonyl)anilino]ethyl}amino)-4-oxobutanoic acid](/img/structure/B4215958.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4215970.png)
![N~1~-(4-NITROPHENYL)-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B4215972.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B4215979.png)

amine hydrochloride](/img/structure/B4215989.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B4216015.png)
![4-benzyl-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B4216016.png)

